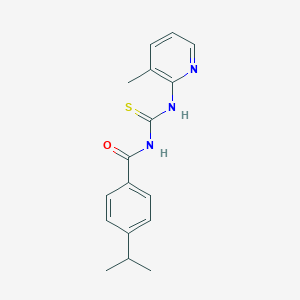![molecular formula C14H11Cl2N3O2S B251735 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B251735.png)
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide, also known as PTC-209, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapy.
作用機序
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide inhibits the activity of BMI-1 by binding to its allosteric site, which is distinct from its DNA-binding site. This binding causes a conformational change in BMI-1, which results in its inhibition. BMI-1 plays a critical role in the self-renewal of cancer stem cells, and its inhibition by 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide leads to the reduction of cancer stem cells.
Biochemical and Physiological Effects:
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been shown to reduce the number of cancer stem cells in preclinical models of cancer. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer therapy.
実験室実験の利点と制限
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has several advantages as a research tool. It has been extensively studied in preclinical models of cancer and has shown promising results as a potential anticancer therapy. It has low toxicity in normal cells, indicating its potential as a selective anticancer therapy. However, 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has some limitations as a research tool. It is a small molecule inhibitor and may have limited efficacy in certain types of cancer. It may also have limited bioavailability in vivo, which may limit its efficacy as a therapeutic agent.
将来の方向性
There are several future directions for the research of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide. One direction is to further study its mechanism of action and its effects on cancer stem cells. Another direction is to develop more potent and selective inhibitors of BMI-1. Additionally, the efficacy of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide as a therapeutic agent should be further studied in preclinical and clinical trials. Finally, the potential of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide as a combination therapy with other anticancer agents should be explored.
合成法
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-chloro-4-methoxybenzaldehyde from 3-chloro-4-methoxybenzyl alcohol. The second step involves the synthesis of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide from 3-chloro-4-methoxybenzaldehyde and 5-chloropyridine-2-carbonyl isothiocyanate. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential anticancer therapy. It has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been shown to reduce the number of cancer stem cells in multiple types of cancer, including breast, prostate, and pancreatic cancer.
特性
分子式 |
C14H11Cl2N3O2S |
|---|---|
分子量 |
356.2 g/mol |
IUPAC名 |
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-21-11-4-2-8(6-10(11)16)13(20)19-14(22)18-12-5-3-9(15)7-17-12/h2-7H,1H3,(H2,17,18,19,20,22) |
InChIキー |
SXLPBEHXFKSFFF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251653.png)
![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B251654.png)


![4-Ethyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B251657.png)
![Ethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251658.png)
![Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251660.png)





![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)